molecular formula C11H10Br2Cl3NO B4291297 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine

6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine

Cat. No. B4291297
M. Wt: 438.4 g/mol
InChI Key: ICIIGTCYGXQHQW-UHFFFAOYSA-N
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Description

6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine, also known as DBDMH, is a chemical compound that has been widely used in various scientific research applications. DBDMH is a highly reactive compound that can be synthesized through various methods.

Mechanism of Action

6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine acts as a strong oxidizing agent and releases hypobromous acid upon hydrolysis. Hypobromous acid is a highly reactive species that can react with various organic and inorganic compounds, leading to their oxidation and destruction. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine can also react with amino acids and proteins, leading to their denaturation and inactivation.
Biochemical and Physiological Effects:
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in various cell types. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and catalase. In addition, 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has been reported to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has several advantages for lab experiments. It is highly reactive and can be used as a potent oxidizing agent. It is also relatively stable and can be stored for long periods without significant degradation. However, 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has some limitations, including its toxicity and potential for environmental contamination. It should be handled with care and disposed of properly to minimize its impact on the environment.

Future Directions

There are several future directions for the use of 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine in scientific research. One potential application is in the development of new disinfectants and biocides for water treatment and industrial processes. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine can also be used as a starting material for the synthesis of new compounds with potential biological activity. In addition, further research is needed to better understand the biochemical and physiological effects of 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine and its potential use in cancer therapy.
Conclusion:
In conclusion, 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine is a highly reactive compound that has been widely used in various scientific research applications. It can be synthesized through various methods and has several advantages and limitations for lab experiments. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine acts as a strong oxidizing agent and has various biochemical and physiological effects. Further research is needed to explore its potential applications in various fields, including water treatment, industrial processes, and cancer therapy.

Scientific Research Applications

6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has been widely used in various scientific research applications due to its highly reactive nature. It is commonly used as a disinfectant and biocide in water treatment, swimming pools, and industrial processes. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has also been used as a flame retardant in plastics, textiles, and other materials.

properties

IUPAC Name

6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2Cl3NO/c1-10(2)6-3-5(12)4-7(13)8(6)17-9(18-10)11(14,15)16/h3-4,9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIIGTCYGXQHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Br)Br)NC(O1)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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